The compound has the molecular formula and a molecular weight of approximately 276.05 g/mol. Its IUPAC name is 4-bromo-1-iodoisoquinoline, and it is cataloged under the CAS Registry Number 1532-97-4. The compound can be classified as an organohalogen, specifically an isoquinoline derivative, which is a type of bicyclic aromatic compound that contains nitrogen in its ring structure .
The synthesis of 4-bromo-1-iodoisoquinoline typically involves halogenation reactions. One common method includes:
An example synthesis pathway involves:
The molecular structure of 4-bromo-1-iodoisoquinoline features a bicyclic system with a nitrogen atom in the isoquinoline ring. The positions of the bromine and iodine substituents are crucial for determining the compound's reactivity:
The structural representation indicates that both halogens are located on the aromatic system, affecting both electronic properties and steric hindrance, which can influence subsequent reactions .
4-Bromo-1-iodoisoquinoline can participate in various chemical reactions:
The ability to undergo these reactions makes it a versatile intermediate in synthetic organic chemistry .
The mechanism of action for 4-bromo-1-iodoisoquinoline primarily revolves around its reactivity due to the halogen substituents. In substitution reactions, the bromine atom can act as a leaving group, allowing nucleophiles to attack the carbon atom bonded to bromine. This process typically follows an mechanism due to steric considerations:
This mechanism is facilitated by the electron-withdrawing nature of both halogens, which stabilizes the transition state during nucleophilic attack .
4-Bromo-1-iodoisoquinoline exhibits several notable physical and chemical properties:
Chemical properties include:
4-Bromo-1-iodoisoquinoline has several scientific applications:
Its unique structure allows researchers to explore new pathways for drug discovery and development, particularly in targeting specific biological pathways .
Electrophilic halogenation of isoquinoline requires strategic derivatization due to inherent electron-deficient properties that hinder direct electrophilic substitution. The N-oxidation pathway serves as the most effective method, where isoquinoline is first converted to its N-oxide using peroxides or peracids. This activation enhances electron density at C-4, enabling regioselective bromination with molecular bromine (Br₂) in acetic acid or dichloroethane at 60–80°C. Subsequent quaternization-dehalogenation replaces the N-oxide moiety with iodine: treatment with trimethylsilyl iodide (TMSI) or lithium iodide (LiI) in acetonitrile facilitates iodide displacement, yielding 1-iodoisoquinoline. Bromination of this intermediate at C-4 is achieved using bromine and iron(III) bromide (FeBr₃) as a Lewis acid catalyst, completing the synthesis of 4-bromo-1-iodoisoquinoline [7]. Key limitations include moderate C-4 regioselectivity (70–85%) and competing dibromination, necessitating careful stoichiometric control.
Transition metal catalysis enables direct halogen exchange or sequential coupling-halogenation for targeted synthesis:
Table 1: Catalyst Systems for Halogen Exchange
Substrate | Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
4-Bromoisoquinoline | CuI/dmcd (10 mol%) | NMP, 150°C, 4 h | 92 | C1-I >99% |
1,4-Dibromoisoquinoline | Pd(dba)₂/XPhos (5 mol%) | Toluene, 100°C, 1 h | 87 | C4-Ar: 95% |
1-Chloro-4-iodoisoquinoline | AgOTf/PPh₃ (20 mol%) | DCE, 80°C, 3 h | 78 | C1-I retention |
Nucleophilic halogen exchange is critical for synthesizing iodine-123/131-labeled probes. Copper-mediated radioiodination of 4-bromo-1-(trimethylstannyl)isoquinoline employs Na[¹²³I]I and Cu(I) catalysts in anhydrous DMF. Stannane groups enhance leaving-group ability, achieving radiochemical yields (RCY) of 75–85% within 15 minutes. Alternatively, iododestannylation minimizes side-product formation using chloramine-T as an oxidant. For automated systems, solid-phase extraction (SPE) purification with C18 cartridges delivers >98% radiochemical purity. Recent protocols utilize microfluidic reactors to reduce precursor consumption by 60% while maintaining RCY >80% [2] [7].
Silver(I) salts facilitate intramolecular cyclizations to construct the isoquinoline core with pre-installed halogens. Ortho-haloaryl ethynylbenzimidazoles undergo AgOTf-catalyzed 6-endo-dig cyclization at 60°C in 1,2-dichloroethane, forming 4-bromoimidazo[2,1-a]isoquinolines. The mechanism involves:
A systematic evaluation of synthetic routes reveals trade-offs between scalability, selectivity, and functional group tolerance:
Table 2: Efficiency Comparison of Key Synthetic Methods
Methodology | Reaction Steps | Overall Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Electrophilic Halogenation | 3–4 | 50–65 | Moderate (C4) | Dibromination side-products |
Cu-Catalyzed Bromo/Iodo Exchange | 1 | 85–92 | Excellent (C1) | High temperature required |
Pd-Catalyzed Tandem Coupling | 2–3 | 75–87 | High (C1/C4) | Catalyst sensitivity |
Ag-Mediated Cyclization | 1 | 78–90 | Excellent (C4) | Substrate complexity |
Microwave-assisted Pd catalysis reduces synthesis times by 80% compared to conventional heating, while copper-mediated radioiodination remains optimal for tracer production. Future directions emphasize photocatalytic C-H halogenation to bypass pre-halogenated precursors [3] [7].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8